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Methanone, bis(benzo[b]thien-2-yl)-

Cat. No.: B130069
CAS No.: 97978-07-9
M. Wt: 294.4 g/mol
InChI Key: XGEOFOPAAWHTSM-UHFFFAOYSA-N
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Description

Overview of Benzo[b]thiophene as a Privileged Heterocyclic Scaffold in Modern Chemistry

Benzo[b]thiophene, an aromatic organic compound with the molecular formula C₈H₆S, is a significant heterocyclic scaffold in the fields of medicinal chemistry and materials science. nih.govwikipedia.org This sulfur-containing heterocycle is structurally similar to biologically active compounds, making it a "privileged structure" in drug design for developing new, potent lead molecules. nih.govresearchgate.net Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net The versatility of the benzo[b]thiophene core has led to its incorporation into several clinically used drugs, such as raloxifene, zileuton, and sertaconazole. wikipedia.org

The synthesis of benzo[b]thiophene and its derivatives is an active area of research, with numerous methods developed to construct this important molecular framework. researchgate.net These methods often focus on creating substituted benzo[b]thiophenes that can be further modified for various applications. wikipedia.orgresearchgate.net

Significance of Ketone Functionality in Benzo[b]thiophene Derivatives

The introduction of a ketone functionality to the benzo[b]thiophene scaffold significantly influences its chemical properties and biological activity. The ketone group, a carbonyl (C=O) group, can act as a hydrogen bond acceptor and participate in other non-covalent interactions, which can be crucial for binding to biological targets like enzymes and receptors.

Derivatives such as 2-acetylbenzo[b]thiophene are key intermediates in the synthesis of pharmaceuticals like Zileuton, an asthma medication. The presence of the ketone allows for a variety of chemical transformations, including condensation and substitution reactions, enabling the creation of a diverse library of derivatives. For instance, 3-benzoylbenzothiophenes, which are structurally hybrids of benzothiophene (B83047) and chalcone, have been investigated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov

Role of Benzo[b]thiophene-Containing Compounds in Drug Discovery and Materials Science

The benzo[b]thiophene nucleus is a cornerstone in the development of new therapeutic agents and advanced materials. nih.govresearchgate.netresearchgate.net In drug discovery, its derivatives are explored for a multitude of pharmacological applications due to their diverse biological activities. nih.govresearchgate.net The ability to functionalize the benzo[b]thiophene ring at various positions allows for the fine-tuning of a molecule's properties to enhance its efficacy and reduce toxicity. nih.gov

In the realm of materials science, the unique electronic properties of benzo[b]thiophene derivatives make them promising candidates for applications in organic electronics. They are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable charge transport characteristics. The rigid and aromatic nature of the benzo[b]thiophene scaffold contributes to the thermal stability and desirable electronic properties of materials incorporating this moiety. rsc.orgmdpi.com

Compound Name
Methanone (B1245722), bis(benzo[b]thien-2-yl)-
Benzo[b]thiophene
Raloxifene
Zileuton
Sertaconazole
2-Acetylbenzo[b]thiophene
3-Benzoylbenzothiophenes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10OS2 B130069 Methanone, bis(benzo[b]thien-2-yl)- CAS No. 97978-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1-benzothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10OS2/c18-17(15-9-11-5-1-3-7-13(11)19-15)16-10-12-6-2-4-8-14(12)20-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEOFOPAAWHTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416204
Record name Methanone, bis(benzo[b]thien-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97978-07-9
Record name Methanone, bis(benzo(b)thien-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097978079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, bis(benzo[b]thien-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHANONE, BIS(BENZO(B)THIEN-2-YL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U9B73C27C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactivity and Functional Transformations of Methanone, Bis Benzo B Thien 2 Yl

Reactivity of the Ketone Moiety

The central carbonyl group in Methanone (B1245722), bis(benzo[b]thien-2-yl)- is the primary site for a variety of chemical reactions, enabling its conversion into a diverse array of derivatives.

Selective Reduction Reactions to Alcohols

The ketone functionality of Methanone, bis(benzo[b]thien-2-yl)- can be selectively reduced to the corresponding secondary alcohol, bis(benzo[b]thien-2-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). vulcanchem.comyoutube.com The choice between these reagents can depend on the desired reaction conditions and the presence of other functional groups. While both are effective, LiAlH₄ is a significantly stronger reducing agent than NaBH₄. youtube.com The general reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. organic-chemistry.orgresearchgate.net For instance, the reduction of various aldehydes and ketones to their corresponding alcohols can be catalyzed by reagents like iron(III) salen complexes or boron tri-isopropoxide. organic-chemistry.orgresearchgate.net

Table 1: Selective Reduction of Methanone, bis(benzo[b]thien-2-yl)- to Alcohol
Reducing AgentProductReaction ConditionsReference
Sodium Borohydride (NaBH₄)bis(benzo[b]thien-2-yl)methanolTypically in an alcoholic solvent (e.g., methanol, ethanol) at room temperature. vulcanchem.com
Lithium Aluminum Hydride (LiAlH₄)bis(benzo[b]thien-2-yl)methanolIn an anhydrous aprotic solvent (e.g., diethyl ether, THF) followed by an aqueous workup. vulcanchem.com

Formation of Oximes, Imines, and Hydrazones

The carbonyl group of Methanone, bis(benzo[b]thien-2-yl)- readily undergoes condensation reactions with primary amines and their derivatives to form C=N double bonds.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, bis(benzo[b]thien-2-yl)methanone oxime. nih.gov This reaction is often carried out in the presence of a weak base.

Imines: Condensation with primary amines (R-NH₂) leads to the formation of imines, also known as Schiff bases.

Hydrazones: Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. nist.govnih.govnih.gov These reactions typically proceed by nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. The formation of hydrazones is a common method for the characterization and derivatization of aldehydes and ketones. nih.gov

Table 2: Formation of Oximes, Imines, and Hydrazones from Methanone, bis(benzo[b]thien-2-yl)-
ReagentProduct TypeGeneral Product StructureReference
Hydroxylamine (NH₂OH)OximeC(=NOH)(C₈H₅S)₂ nih.gov
Primary Amine (R-NH₂)ImineC(=NR)(C₈H₅S)₂
Hydrazine (H₂N-NH₂)HydrazoneC(=NNH₂)(C₈H₅S)₂ nist.gov
Substituted Hydrazines (e.g., R-NHNH₂)Substituted HydrazoneC(=NNHR)(C₈H₅S)₂ nih.govnih.gov

Condensation Reactions with the Ketone Functionality

The ketone in Methanone, bis(benzo[b]thien-2-yl)- can participate in various condensation reactions. These reactions involve the formation of a larger molecule with the elimination of a small molecule, such as water. For example, it can undergo condensation with other carbonyl compounds to form more complex structures. nih.gov

Additions of Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the carbonyl group of Methanone, bis(benzo[b]thien-2-yl)-. This reaction results in the formation of a tertiary alcohol after acidic workup. The reaction proceeds via nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon. mdpi.com The choice of the R group in the Grignard reagent allows for the introduction of a wide variety of substituents at the carbonyl carbon.

Table 3: Addition of Grignard Reagents to Methanone, bis(benzo[b]thien-2-yl)-
Grignard Reagent (R-MgX)IntermediateFinal Product (after workup)Reference
Methylmagnesium bromide (CH₃MgBr)O-MgBr-C(CH₃)(C₈H₅S)₂(benzo[b]thien-2-yl)(methyl)methanol mdpi.com
Phenylmagnesium bromide (C₆H₅MgBr)O-MgBr-C(C₆H₅)(C₈H₅S)₂(benzo[b]thien-2-yl)(phenyl)methanol mdpi.com
Vinylmagnesium bromide (CH₂=CHMgBr)O-MgBr-C(CH=CH₂)(C₈H₅S)₂(benzo[b]thien-2-yl)(vinyl)methanol mdpi.com

Olefination Reactions

The ketone group of Methanone, bis(benzo[b]thien-2-yl)- can be converted into an alkene through olefination reactions. The most common method for this transformation is the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the ketone to form an oxaphosphetane intermediate. This intermediate then collapses to give the desired alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.orgmasterorganicchemistry.com The structure of the resulting alkene depends on the specific ylide used. organic-chemistry.org

Table 4: Wittig Olefination of Methanone, bis(benzo[b]thien-2-yl)-
Wittig Reagent (Ph₃P=CHR)ProductReference
Methylenetriphenylphosphorane (Ph₃P=CH₂)1,1-bis(benzo[b]thien-2-yl)ethene nih.govnih.gov
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃)1,1-bis(benzo[b]thien-2-yl)prop-1-ene nih.govnih.gov

Heterocyclization Reactions Initiated by the α-Oxoester or Ketone Groups

The ketone functionality in Methanone, bis(benzo[b]thien-2-yl)- can serve as a starting point for the construction of new heterocyclic rings. For instance, acylhydrazone derivatives, formed from the reaction of the ketone with hydrazides, can undergo further cyclization reactions to yield various heterocyclic systems. nih.gov These reactions are valuable in medicinal chemistry for the synthesis of novel compounds with potential biological activity. nih.govnih.gov For example, benzo[b]thiophene acylhydrazones have been investigated as antimicrobial agents. nih.gov

Functionalization of the Benzo[b]thiophene Rings

The derivatization of the benzo[b]thiophene moieties in Methanone, bis(benzo[b]thien-2-yl)- is key to tuning its properties for various applications. Functionalization can be achieved through several strategies, primarily involving electrophilic attack on the aromatic system or modern metal-catalyzed cross-coupling reactions.

Electrophilic Substitution on the Benzo[b]thiophene Nucleus

The benzo[b]thiophene ring system is an aromatic structure with 10π electrons and is susceptible to electrophilic substitution. chemicalbook.com In an unsubstituted benzo[b]thiophene, electrophilic attack generally shows a preference for the C3 position over the C2 position. chemicalbook.com However, in Methanone, bis(benzo[b]thien-2-yl)-, both C2 positions are occupied by the central carbonyl group. This ketone acts as a strong deactivating group, withdrawing electron density from the thiophene (B33073) portion of the bicyclic system and making further substitution on that ring highly unfavorable.

Consequently, electrophilic substitution is directed towards the benzene (B151609) portion of the benzo[b]thiophene nucleus. The most likely positions for attack are the C5 and C7 carbons. Studies on related substituted benzo[b]thiophenes support this pattern. For instance, electrophilic substitution reactions on 4-hydroxybenzo[b]thiophene, such as formylation and bromination, yield products substituted at the 5-position, while nitration can lead to a mixture of 5-nitro, 7-nitro, and 5,7-dinitro compounds. rsc.org

Table 1: Examples of Electrophilic Substitution Reactions on Substituted Benzo[b]thiophenes. rsc.org
ReactionReagentsSubstrateMajor Product(s)
BrominationN-Bromosuccinimide4-Hydroxybenzo[b]thiophene5-Bromo-4-hydroxybenzo[b]thiophene
BrominationBr₂ in CCl₄4-Hydroxybenzo[b]thiophene5,7-Dibromo-4-hydroxybenzo[b]thiophene
NitrationHNO₃ in Acetic Acid4-Hydroxybenzo[b]thiopheneMixture of 5-nitro and 7-nitro derivatives
FormylationGattermann conditions4-Hydroxybenzo[b]thiophene4-Hydroxy-5-formylbenzo[b]thiophene

Metal-Mediated Arylation and Cross-Coupling Reactions for Derivatization

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for the derivatization of heteroaromatic compounds like benzo[b]thiophene. researchgate.netvulcanchem.com These reactions allow for the formation of new carbon-carbon bonds under relatively mild conditions, enabling the introduction of various aryl or other functional groups onto the benzo[b]thiophene rings of the parent methanone.

Direct C-H arylation is a particularly efficient strategy. researchgate.net This approach avoids the need for pre-functionalization (e.g., halogenation or boronation) of the benzo[b]thiophene rings. Catalytic systems, often employing palladium acetate (B1210297) (Pd(OAc)₂) or complexes like Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos), can activate C-H bonds directly for coupling with aryl halides. researchgate.net For Methanone, bis(benzo[b]thien-2-yl)-, this would likely occur at the C-H bonds of the benzene rings, providing a route to highly functionalized derivatives. While transition-metal catalysis is a robust strategy, it can sometimes require complex procedures and toxic metal complexes. nih.gov

Table 2: Representative Conditions for Palladium-Catalyzed Direct Arylation of Benzo[b]thiophenes.
Catalyst SystemCoupling PartnerBase/SolventTypical YieldReference
Pd₂(dba)₃ / SPhosElectron-rich Aryl BromidesNaOt-BuUp to 88% researchgate.net
Pd(OAc)₂ / P(Buᵗ)₂MeHBF₄Iodo-thiophenesK₂CO₃ / Toluene (B28343)Moderate mdpi.com
Pd(OAc)₂Aryl BromidesCs₂CO₃ / DMANot specified researchgate.net

Investigations into Degradation Pathways and Stability of Methanone, bis(benzo[b]thien-2-yl)-

Specific studies detailing the degradation pathways and stability of Methanone, bis(benzo[b]thien-2-yl)- are not extensively documented in the public domain. However, the stability of the compound can be inferred by examining its constituent functional groups and by applying standard methodologies used for stability testing of complex organic molecules. nih.govresearchgate.net

Forced degradation studies are typically employed to understand a compound's intrinsic stability. researchgate.net This involves subjecting the molecule to a range of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govresearchgate.net

Potential degradation pathways for Methanone, bis(benzo[b]thien-2-yl)- include:

Oxidation: The sulfur atoms in the thiophene rings are susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones.

Hydrolysis: Under harsh acidic or basic conditions, cleavage of the ketone linkage could potentially occur, although this bond is generally stable.

Reduction: The central carbonyl group is a potential site for reduction to a secondary alcohol, forming bis(benzo[b]thien-2-yl)methanol.

Photodegradation: Aromatic ketones can be photochemically active, and prolonged exposure to UV light could lead to decomposition or rearrangement reactions.

Table 3: Typical Conditions for Forced Degradation Studies. nih.govresearchgate.net
Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis0.1M - 1M HCl at elevated temperatures (e.g., 50-80°C)Cleavage of susceptible bonds
Base Hydrolysis0.1M - 1M NaOH at elevated temperatures (e.g., 50-80°C)Hydrolysis of ester/amide/ketone functionalities
Oxidation3-30% H₂O₂ at room or elevated temperatureOxidation of heteroatoms (e.g., sulfur) or sensitive functional groups
Thermal StressDry heat (e.g., 80-100°C) for an extended periodThermally induced decomposition
PhotostabilityExposure to UV/Vis light (ICH Q1B guidelines)Photochemical reactions, rearrangements, or cleavage

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of Methanone (B1245722), bis(benzo[b]thien-2-yl)- provides critical information about the number, environment, and connectivity of the hydrogen atoms in the molecule. In a study identifying the degradation products of Zileuton, Methanone, bis(benzo[b]thien-2-yl)- was characterized using ¹H NMR. vub.ac.be The reported chemical shifts (δ) in parts per million (ppm) are as follows:

Chemical Shift (δ ppm) Multiplicity Integration Assignment
7.79Singlet2HProtons on the thiophene (B33073) ring
7.50Doublet2HAromatic protons
7.36Doublet2HAromatic protons
7.26Singlet4HAromatic protons

Table 1: ¹H NMR Spectral Data for Methanone, bis(benzo[b]thien-2-yl)-. vub.ac.be

The spectrum displays signals in the aromatic region, consistent with the presence of the two benzo[b]thiophene moieties. The downfield chemical shifts are indicative of protons attached to an aromatic system, influenced by the electron-withdrawing effect of the central carbonyl group and the heteroaromatic nature of the thiophene rings. The integration values confirm the presence of the expected number of protons in each distinct chemical environment.

The ¹³C NMR spectrum of the parent benzo[b]thiophene shows signals for all eight carbons, with distinct chemical shifts for the carbons of the thiophene ring versus the benzene (B151609) ring. For Methanone, bis(benzo[b]thien-2-yl)-, one would anticipate a set of signals corresponding to the unique carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield, typically in the range of 180-200 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. The carbons of the benzo[b]thiophene rings would resonate in the aromatic region (approximately 120-150 ppm). The symmetry of the molecule would lead to a reduced number of signals compared to the total number of carbon atoms.

Carbon Type Expected Chemical Shift Range (δ ppm)
Carbonyl Carbon (C=O)180 - 200
Quaternary Carbons (C-S, C-C=O)130 - 150
Aromatic CH Carbons120 - 130

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Methanone, bis(benzo[b]thien-2-yl)-.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational spectroscopy, including IR and FTIR techniques, is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The most prominent feature in the IR spectrum of Methanone, bis(benzo[b]thien-2-yl)- is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For conjugated ketones, this band typically appears in the region of 1650-1700 cm⁻¹. This is consistent with the general observations for ketones where conjugation with an aromatic ring lowers the frequency of the C=O stretch compared to unconjugated ketones.

Other expected characteristic absorption bands in the IR spectrum would include:

C-H stretching for the aromatic protons, typically observed above 3000 cm⁻¹.

C=C stretching vibrations of the aromatic rings, which appear in the 1400-1600 cm⁻¹ region.

C-S stretching from the thiophene rings, which are generally weaker and found in the fingerprint region.

C-H bending vibrations (in-plane and out-of-plane), which provide information about the substitution pattern of the aromatic rings and are located in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively.

While detailed experimental IR spectra for the title compound are not widely published, the analysis of related benzothiophene (B83047) sulfone derivatives has shown the utility of FTIR in characterizing the vibrational modes of the benzothiophene core structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital).

The UV-Vis spectrum of Methanone, bis(benzo[b]thien-2-yl)- is expected to be dominated by π-π* transitions associated with the extensive conjugated system formed by the two benzo[b]thiophene rings and the central carbonyl group. The parent benzo[b]thiophene molecule itself exhibits significant absorption in the UV region. The extended conjugation in Methanone, bis(benzo[b]thien-2-yl)- would be expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to the parent heterocycle.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.

High-resolution mass spectrometry can provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule.

In the characterization of a degradation product of Zileuton, Methanone, bis(benzo[b]thien-2-yl)- was analyzed by QTOF-ESI-MS (Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry). vub.ac.be The analysis revealed a mass spectrum with a peak at an m/z of 293.2, corresponding to the [M-1]⁻ ion. vub.ac.be This is consistent with the calculated molecular weight of 294.39 g/mol for the neutral molecule.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The reported fragment ions at m/z 134 and 166 are consistent with the cleavage of the molecule. vub.ac.be The fragment at m/z 134 likely corresponds to the benzo[b]thiophene radical cation, while the fragment at m/z 166 could arise from a [benzo[b]thien-2-yl-C=O]⁺ species. Studies on the mass spectral fragmentation of related benzo[b]thiophene derivatives have shown that cleavage of bonds adjacent to the carbonyl group and fragmentation of the heterocyclic ring are common pathways.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of a wide range of molecules, including synthetic polymers and biomolecules. The process involves embedding the analyte within a specialized matrix that absorbs laser energy, facilitating a soft ionization process that minimizes fragmentation and allows for accurate mass determination. The ionized molecules are then accelerated in an electric field, and their time-of-flight to a detector is measured, which directly correlates to their mass-to-charge ratio.

While specific MALDI-TOF mass spectrometry data for "Methanone, bis(benzo[b]thien-2-yl)-" is not detailed in the available literature, the technique is well-suited for the analysis of such aromatic ketones. For instance, studies on benzodiazepines have demonstrated the utility of MALDI-TOF-MS for rapid and sensitive determination in biological samples, using matrices like α-cyano-4-hydroxy cinnamic acid. slideshare.net This approach allows for high-throughput screening and quantification at low concentrations. slideshare.net In the context of "Methanone, bis(benzo[b]thien-2-yl)-", MALDI-TOF would be expected to provide a clear molecular ion peak, confirming the compound's molecular weight of 294.39 g/mol .

Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry (QTOF-ESI-MS)

Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry (QTOF-ESI-MS) is another cornerstone technique for molecular characterization, offering high sensitivity and the ability to perform detailed fragmentation studies. nih.govresearchgate.net ESI is a soft ionization method that generates ions from a liquid solution, making it ideal for interfacing with liquid chromatography (LC). nih.gov The quadrupole component of a QTOF instrument can be used to select specific ions, which are then fragmented in a collision cell. The resulting fragment ions are analyzed by the time-of-flight mass analyzer, providing valuable structural information. researchgate.net

For "Methanone, bis(benzo[b]thien-2-yl)-", LC-QTOF-MS analysis would not only confirm the molecular weight but also allow for the elucidation of its fragmentation pathways. Studies on related heterocyclic compounds, such as benzodiazepines, have utilized LC-Q-TOF/MS to identify metabolites and characterize fragmentation patterns, which often involve cleavages at specific bonds within the molecule. nih.gov In the case of "Methanone, bis(benzo[b]thien-2-yl)-", fragmentation would likely occur at the carbonyl bridge and within the benzo[b]thiophene rings, providing diagnostic ions that confirm the compound's structure.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms within the crystal lattice can be determined.

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. For "Methanone, bis(benzo[b]thien-2-yl)-", with its aromatic rings and sulfur atoms, interactions such as C-H...π and S...π contacts are expected to play a significant role in the crystal packing. C-H...π interactions involve a hydrogen atom attached to a carbon atom interacting with the electron cloud of an aromatic ring. These interactions are known to be important in the self-assembly of aromatic carbohydrate amphiphiles. rsc.org S...π interactions, a type of chalcogen bond, would involve the interaction of the sulfur atom's lone pair with the π-system of a neighboring benzo[b]thiophene ring. The analysis of these weak interactions is crucial for understanding the supramolecular architecture and can be investigated through detailed examination of the crystal structure and computational methods. researchgate.net

Raman Spectroscopy and Resonance Raman Studies for Vibrational Dynamics

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. It is complementary to infrared (IR) spectroscopy and is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds.

While a specific Raman spectrum for "Methanone, bis(benzo[b]thien-2-yl)-" is not available in the provided search results, the expected vibrational modes can be inferred from studies on related compounds. For instance, the Raman spectrum would be expected to show characteristic bands for the C=O stretching of the ketone group, as well as aromatic C-H stretching and ring vibrations of the benzo[b]thiophene moieties. Computational studies on similar molecules, such as 5-nitro-2-(4-nitrobenzyl) benzoxazole, have been used to assign vibrational frequencies observed in both IR and Raman spectra. esisresearch.org Resonance Raman spectroscopy, which involves exciting the molecule with a laser wavelength that corresponds to an electronic transition, could be used to enhance the Raman signals of specific parts of the molecule, providing more detailed information about its electronic and vibrational properties.

Thermal Analysis Methods for Characterization (e.g., TGA, DTA)

A comprehensive search of scientific literature and chemical databases reveals a lack of specific, publicly available data from Thermogravimetric Analysis (TGA) or Differential Thermal Analysis (DTA) for Methanone, bis(benzo[b]thien-2-yl)-. While these analytical techniques are crucial for determining the thermal stability, decomposition profile, and phase transitions of a compound, such studies on this particular molecule have not been published in the accessible domain.

TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures and the presence of volatile components. DTA, a related technique, measures the temperature difference between a sample and an inert reference, identifying exothermic or endothermic events such as melting, crystallization, and decomposition.

Although direct TGA/DTA data is unavailable, some sources indicate that the compound may be sensitive to heat. It has been noted that elevated temperatures above 25°C can promote its decomposition, suggesting that strict thermal control is necessary during its handling and in synthetic procedures. This implies a relatively lower thermal stability compared to other highly structured aromatic compounds.

The melting point of the compound has been reported, which is a key thermal parameter.

Table 1. Reported Thermal Properties for Methanone, bis(benzo[b]thien-2-yl)-

Property Value
Melting Point 161-166°C chemicalbook.com
Decomposition Noted to occur at temperatures >25°C
TGA Data Not Available

For context, studies on other, structurally related benzothiophene derivatives have shown high thermal stability, with decomposition onset temperatures (Td5%) reported in the range of 248°C to 281°C. mdpi.com However, these are different molecules, and their stability cannot be directly extrapolated to Methanone, bis(benzo[b]thien-2-yl)-. Without dedicated TGA and DTA studies, the precise thermal profile of the title compound remains uncharacterized in the scientific literature.

Computational Chemistry and Theoretical Investigations of Methanone, Bis Benzo B Thien 2 Yl and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzothiophene (B83047) derivatives, DFT calculations are instrumental in understanding their fundamental chemical and physical properties.

The electronic properties of molecules are primarily governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

Theoretical studies on benzothiazole (B30560) derivatives, which are structurally related to benzothiophenes, show that the HOMO-LUMO energy gap can be used to assess chemical stability; a lower gap often suggests higher reactivity. nbu.edu.sa For instance, DFT calculations on various benzothiazole derivatives revealed energy gaps ranging from 3.95 eV to 4.70 eV. nbu.edu.sa The vinyl derivative, with the largest gap (4.70 eV), was identified as the most stable, whereas the formyl derivative, with the smallest gap (3.95 eV), was the least stable. nbu.edu.sa

Similarly, DFT studies on other related heterocyclic systems, such as benzothiazole and its derivatives, demonstrate that substitutions on the core structure can significantly alter the electronic properties. scirp.org The introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net In one study, the calculated HOMO-LUMO gap for the parent benzothiazole (BTH) was found to be influenced by various substituents at the 2-position. scirp.org

While specific DFT data for "Methanone, bis(benzo[b]thien-2-yl)-" is not extensively detailed in the available literature, the principles from studies on its analogues can be applied. The presence of two benzothiophene moieties connected by a carbonyl group would create a large, conjugated system. The electronic properties of such a system would be determined by the interplay between the electron-withdrawing nature of the carbonyl group and the electron-rich benzothiophene rings.

Table 1: Illustrative HOMO-LUMO Energy Gaps for Analogous Benzothiazole Derivatives

Compound (Substituent)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Formyl Derivative--3.95
Vinyl Derivative--4.70
2-OH_BTH--0.2058
2-SCH3_BTH--0.1841

Note: Data is based on theoretical calculations for analogous benzothiazole derivatives to illustrate the concept. nbu.edu.sascirp.org Specific values for Methanone (B1245722), bis(benzo[b]thien-2-yl)- may vary.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, are used to predict the stability and reactivity of a molecule. Key descriptors include chemical hardness (η) and softness (S). Hardness is a measure of the molecule's resistance to change in its electron distribution, with higher hardness indicating greater stability. Softness is the reciprocal of hardness and indicates a higher propensity for chemical reaction.

DFT calculations on benzothiazole derivatives have been used to determine these properties. For example, 2-SCH3_BTH was found to have the lowest chemical hardness (η = 0.153 eV) and the highest softness (S = 6.5372 eV⁻¹), suggesting it is the most reactive among the studied compounds. scirp.org Conversely, a higher chemical hardness value points to a more stable and less reactive molecule. scirp.org The analysis of these descriptors provides a quantitative measure of the kinetic stability and reactivity, which is crucial for predicting the behavior of new compounds. scirp.org

DFT calculations are a cornerstone for elucidating complex reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This theoretical insight is vital for optimizing synthetic routes and understanding chemical transformations.

For instance, the synthesis of benzothiophene derivatives often involves cyclization reactions. organic-chemistry.org Palladium-catalyzed reactions, such as the oxidative cyclization of 2-(methylthio)phenylacetylenes, have been developed to form benzothiophene-3-carboxylic esters. acs.org Theoretical studies can model the catalytic cycle, including steps like intramolecular cyclization and reductive elimination, to understand the role of the catalyst and reaction conditions. Similarly, radical-promoted heterocyclodehydration processes to synthesize 2-alkoxymethylbenzothiophenes from 1-(2-mercaptophenyl)-2-yn-1-ols can be investigated using DFT to understand the radical intermediates and reaction energetics. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of molecules. This is particularly important for understanding their photophysical properties, such as UV-Vis absorption and fluorescence, which are relevant for applications in materials science like organic light-emitting diodes (OLEDs) and solar cells. nih.gov

TD-DFT calculations can predict the electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states. researchgate.net Studies on benzothiazole derivatives have used TD-DFT to determine excitation energies, corresponding wavelengths, and oscillator strengths, which indicate the probability of a particular electronic transition. nbu.edu.sascirp.org The primary electronic transitions in these molecules often involve HOMO to LUMO excitations. scirp.org Understanding these photophysical pathways is essential for designing molecules with specific optical properties.

Molecular Modeling and Docking Studies

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. This method is fundamental in structure-based drug design for predicting binding affinities and modes of interaction. vub.ac.be

"Methanone, bis(benzo[b]thien-2-yl)-" has been identified as a degradation product of the anti-inflammatory drug Zileuton. vub.ac.be As structurally related analogues of a parent drug, degradation products can be docked into the same target receptor to assess their potential for similar biological activity or off-target effects. vub.ac.be

Molecular docking studies have been extensively performed on various benzothiophene analogues to explore their potential as inhibitors for a range of biological targets. nih.govnih.gov For example, derivatives have been docked against the 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) enzymes, which are key targets in inflammation. nih.gov In one study, a benzothiophene derivative showed a high inhibitory potential against COX-2. nih.gov

Other research has focused on the 5-HT1A serotonin (B10506) receptor, a target for antidepressants. Docking studies revealed that benzothiophene arylpiperazine derivatives bind to the receptor primarily through hydrogen bonds between the piperazine (B1678402) nitrogen and key amino acid residues like D116. nih.gov Similarly, novel 2,3-dihydro-1,5-benzothiazepine derivatives have shown promise as α-glucosidase inhibitors for diabetes treatment, with docking studies confirming their interactions within the enzyme's active site. acs.org

Table 2: Examples of Molecular Docking Studies on Benzothiophene Analogues

Compound ClassProtein TargetKey Interactions/FindingsReference
Benzothiophene-2-carboxylic acidCOX-2 / 5-LOXPotential dual inhibitor. nih.gov
Benzothiophene arylpiperazines5-HT1A ReceptorHydrogen bonding with D116 residue; absence of repulsive interactions is key for activity. nih.gov
2,3-Dihydro-1,5-benzothiazepinesα-GlucosidaseCompetitive inhibition confirmed by docking in the enzyme active site. acs.org
Thioether benzenesulfonamidesCarbonic AnhydrasesStructure-based design led to potent inhibitors with interactions involving Phe131. researchgate.net

These studies highlight the versatility of the benzothiophene scaffold in medicinal chemistry and demonstrate the power of molecular docking to predict and rationalize the biological activity of its derivatives. nih.gov

Calculation of Binding Energies in Biological Systems

The calculation of binding energy is a cornerstone of computational drug design, providing a quantitative measure of the affinity between a ligand, such as Methanone, bis(benzo[b]thien-2-yl)-, and a biological target, typically a protein or nucleic acid. This is crucial for predicting the potential therapeutic efficacy of a compound. The central methanone group of Methanone, bis(benzo[b]thien-2-yl)- can participate in hydrogen bonding and other non-covalent interactions, which are key determinants of binding affinity.

Table 1: Key Interactions in Ligand-Protein Binding

Interaction TypeDescriptionRelevance to Methanone, bis(benzo[b]thien-2-yl)-
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The carbonyl oxygen of the methanone linker can act as a hydrogen bond acceptor.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.The aromatic benzo[b]thiophene rings are nonpolar and can engage in hydrophobic interactions within a protein's binding pocket.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.These forces contribute to the overall stability of the ligand-protein complex.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The benzo[b]thiophene moieties can participate in π-π stacking with aromatic amino acid residues in a binding site.

Homology Modeling for Receptor Structure Elucidation

In many cases, the experimental three-dimensional structure of a target protein has not been determined. Homology modeling, also known as comparative modeling, is a computational technique used to generate a structural model of a "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").

For a compound like Methanone, bis(benzo[b]thien-2-yl)-, which is noted as an impurity of the 5-lipoxygenase inhibitor Zileuton, homology modeling could be employed if the crystal structure of a relevant target enzyme was unavailable. This would allow for the generation of a putative 3D structure of the receptor, which could then be used for docking studies to predict the binding mode of Methanone, bis(benzo[b]thien-2-yl)- and its analogues. This approach is critical in the early stages of drug discovery where experimental structures are lacking.

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding.

For benzothiophene-containing compounds, MD simulations have been used to investigate the stability of their complexes with target proteins. For example, in the study of benzothiophene-containing SERDs, MD simulations revealed key amino acid residues crucial for the stability of the ligand binding domain. nih.gov Such simulations can elucidate the dynamic behavior of the ligand in the binding pocket, the role of water molecules, and the flexibility of both the ligand and the protein, all of which are critical for a comprehensive understanding of the binding event.

Virtual Screening Approaches in Lead Molecule Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While no specific virtual screening campaigns featuring Methanone, bis(benzo[b]thien-2-yl)- are documented, its structural motif, the benzothiophene core, is present in many biologically active compounds. nih.govktu.edu

Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. Ligand-based virtual screening uses the knowledge of known active molecules to identify others with similar properties. Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein to dock and score potential ligands. Given the availability of a crystal structure for Methanone, bis(benzo[b]thien-2-yl)-, a structure-based approach could be readily applied to identify potential biological targets or to design novel analogues with improved activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the chemical structure of a compound to its biological activity or a particular chemical property.

While a specific QSAR or QSPR model for Methanone, bis(benzo[b]thien-2-yl)- has not been reported, numerous studies have successfully applied these methods to benzothiophene derivatives. For instance, QSAR studies on benzo[b]thiophene-based histone deacetylase inhibitors have identified key molecular descriptors that correlate with their anticancer activity. researchgate.net These descriptors often include steric, electrostatic, and topological parameters. researchgate.net Similarly, 3D-QSAR studies on benzothiophene-containing SERDs have generated contour maps that visualize the relationship between structural features and biological activity, providing a roadmap for the design of new, more potent compounds. nih.gov

The PubChem database provides a set of computed properties for Methanone, bis(benzo[b]thien-2-yl)-, which could serve as a starting point for QSPR modeling.

Table 2: Computed Properties of Methanone, bis(benzo[b]thien-2-yl)-

PropertyValueSource
Molecular Weight 294.4 g/mol PubChem nih.gov
XLogP3 5.3PubChem nih.gov
Hydrogen Bond Donor Count 0PubChem nih.gov
Hydrogen Bond Acceptor Count 1PubChem nih.gov
Rotatable Bond Count 2PubChem nih.gov
Exact Mass 294.017307 g/mol PubChem nih.gov
Topological Polar Surface Area 17.1 ŲPubChem nih.gov
Heavy Atom Count 20PubChem nih.gov
Complexity 450PubChem nih.gov

These computed descriptors can be used to build QSPR models to predict various physicochemical properties, such as solubility and boiling point, which are important for drug development and material science applications.

Biological and Medicinal Applications of Benzo B Thiophene Derivatives: a Structure Activity Perspective

General Pharmacological Relevance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene scaffold, a heterocyclic compound containing a sulfur atom, is recognized as a "privileged structure" in medicinal chemistry and drug discovery. nih.gov Its structural similarity to biologically active molecules makes it a prime candidate for the development of new, potent therapeutic agents. nih.gov Derivatives of benzo[b]thiophene have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, anti-diabetic, and anticonvulsant properties. nih.govnih.gov

The versatility of the benzo[b]thiophene core allows it to serve as a foundational structure for drugs with high therapeutic potential, leading to extensive research into its structure-activity relationships (SAR). nih.gov This research has been crucial in identifying and optimizing lead compounds for treating a variety of diseases. nih.gov The fusion of a benzene (B151609) ring with a thiophene (B33073) ring creates a stable aromatic system that can be readily functionalized at various positions, allowing chemists to fine-tune its biological activity. researchgate.netresearchgate.net This adaptability is a key reason for its prevalence in numerous clinically used drugs and biologically active compounds. researchgate.net

Anticancer Activity and Mechanisms of Action

The benzo[b]thiophene scaffold is a key component in the design of numerous anticancer agents. nih.govekb.eg Depending on the nature and position of various substituents, these derivatives can interact with a wide range of protein targets that are crucial for cancer cell survival and proliferation. ekb.eg

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Benzo[b]thiophene derivatives have been shown to effectively inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis.

For instance, a series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives demonstrated significant antiproliferative activity against several cancer cell lines that overexpress the STAT3 protein. nih.gov These cell lines included MCF-7 (ER-positive breast cancer), MDA-MB-231 (triple-negative breast cancer), DU145 (prostate cancer), PANC-1 (pancreatic cancer), and A549 (non-small cell lung cancer). nih.gov Many of these compounds exhibited IC₅₀ values in the single-digit micromolar range, indicating potent inhibition of cell growth. nih.gov Further investigation revealed that these compounds could induce apoptosis in cancer cells. nih.govacs.org

Similarly, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated for their anticancer properties. tandfonline.comnih.gov One notable compound from this series, designated b19 , significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted their apoptosis. tandfonline.comnih.gov

Another class, Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs, also showed potent cytotoxic activity. nih.gov The compound Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (analog 6) had GI₅₀ values (concentration for 50% growth inhibition) ranging from 21.1 nM to 98.9 nM across the majority of cancer cell lines tested. nih.gov

Kinase Inhibitory Potency

Kinases are critical enzymes in cellular signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Benzo[b]thiophene derivatives have been developed as potent inhibitors of various kinases.

One study focused on 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors. tandfonline.com A specific compound, 16b , which features a 5-hydroxybenzothiophene hydrazide scaffold, emerged as a potent inhibitor of several kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC₅₀ values in the nanomolar range. tandfonline.com This multi-target inhibition translated to significant anticancer effects, particularly against U87MG glioblastoma cells. tandfonline.com

Another research effort led to the discovery of benzothiophene (B83047) derivatives as narrow-spectrum dual inhibitors of DYRK1A and DYRK1B, protein kinases linked to chronic human diseases. nih.gov Through structural optimization, compound 3n was identified as a potent and cell-permeable DYRK1A/DYRK1B inhibitor, offering a more selective profile compared to other inhibitors. nih.gov

Tubulin Assembly Inhibition as an Antimitotic Strategy

Microtubules, which are polymers of tubulin, are essential for cell division (mitosis). Compounds that interfere with tubulin polymerization can halt the cell cycle and lead to cancer cell death, making them effective antimitotic agents.

Several benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov A key example is 2-(4'-methoxyphenyl)-3-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]thiophene , which was found to inhibit tubulin polymerization and increase the mitotic index in lymphoma cells. nih.govscispace.com

Further studies on 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophene derivatives confirmed their mechanism of action involves binding to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest in the G2/M phase. nih.gov The potency of these compounds was found to be highly dependent on the placement of methoxy (B1213986) groups on the benzo[b]thiophene ring system. nih.gov Certain derivatives exhibited antitubulin activity greater than that of the well-known agent Combretastatin A-4 (CA4). nih.gov

Estrogen Receptor Modulating Properties

Estrogen receptors (ERs) play a crucial role in the development and progression of certain types of breast cancer. Molecules that can modulate these receptors, known as Selective Estrogen Receptor Modulators (SERMs), are a cornerstone of endocrine therapy.

The benzo[b]thiophene scaffold is the basis for clinically important SERMs like Raloxifene. acs.orgnih.gov Research has focused on designing novel benzo[b]thiophene derivatives that act as selective estrogen receptor covalent antagonists (SERCAs). nih.gov These compounds are designed to overcome the resistance that can develop with standard therapies. One such derivative, compound 19d , demonstrated potent antagonistic activity in ER-positive tumor cells without stimulating growth in endometrial cells. nih.gov Docking studies showed it covalently binds to a specific cysteine residue (Cys530) in the ERα, explaining its antagonistic mode of action. nih.gov

Other studies have explored the neuroprotective effects of benzothiophene SERMs, finding that their activity can be independent of classical estrogen receptors and instead involve the G-protein coupled receptor, GPR30. acs.orgnih.gov

STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that, when abnormally activated, plays a critical role in cancer cell proliferation, survival, and migration. nih.govresearchgate.net Inhibiting the STAT3 signaling pathway has thus become an attractive strategy for cancer therapy.

Benzo[b]thiophene 1,1-dioxide has been used as a leading scaffold to develop novel STAT3 inhibitors. nih.govacs.orgnih.gov A series of these derivatives were designed to inhibit the phosphorylation of STAT3 at Tyr705, a key step in its activation. nih.govacs.org One of the most potent compounds, 6o , was shown to decrease the phosphorylation level of STAT3, inhibit cell proliferation, and induce apoptosis in cancer cells with constitutively active STAT3. nih.govacs.org

Another study on benzo[b]thiophene 1,1-dioxide derivatives identified compound 8b as exhibiting the best activity against cancer cells. nih.govresearchgate.net This compound was found to significantly block STAT3 phosphorylation, induce apoptosis, and arrest the cell cycle. nih.govresearchgate.net

In Vitro and In Vivo Antitumor Efficacy Evaluations

Methanone (B1245722), bis(benzo[b]thien-2-yl)- has been identified in scientific literature as a compound with potential anticancer properties. Studies have noted that it exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism for its anticancer effects involves the inhibition of enzymes crucial to metabolic pathways within cancer cells.

In a broader context, research into benzothiophene derivatives, including methanone compounds, has highlighted their potential for inhibiting cancer cell proliferation. One comprehensive study that synthesized and evaluated several thieno[3,2-b]thiophene (B52689) derivatives included Methanone, bis(benzo[b]thien-2-yl)- and found it to possess notable activity against cancer cells. However, specific quantitative data from in vitro assays (such as IC₅₀ values) or detailed in vivo efficacy studies for Methanone, bis(benzo[b]thien-2-yl)- are not available in the reviewed literature.

Anti-inflammatory and Analgesic Properties

While direct and detailed studies on the anti-inflammatory and analgesic properties of Methanone, bis(benzo[b]thien-2-yl)- are limited, its chemical structure suggests potential in this area. The benzo[b]thiophene moiety is a key pharmacophore in the anti-inflammatory drug Zileuton, a known 5-lipoxygenase inhibitor. researchgate.net Methanone, bis(benzo[b]thien-2-yl)- is documented as a related compound and impurity of Zileuton.

Furthermore, research into structurally similar compounds has provided evidence of anti-inflammatory action. A study focusing on di(benzo[b]thien-2-yl)hydroxymethyl units, which closely resemble the structure of Methanone, bis(benzo[b]thien-2-yl)-, found that they effectively inhibited pro-inflammatory cytokines in vitro. This suggests a potential mechanism for therapeutic applications in inflammatory disorders. Specific analgesic data for Methanone, bis(benzo[b]thien-2-yl)- has not been reported in the available research.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Anti-tubercular)

Methanone, bis(benzo[b]thien-2-yl)- has been explored for its antimicrobial properties and is reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its inclusion in a study that evaluated a series of thieno[3,2-b]thiophene derivatives confirmed its notable activity against bacterial strains.

Despite these findings, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against particular bacterial or fungal species, are not provided in the available scientific literature. Furthermore, there is no specific information regarding its antiviral or anti-tubercular activities.

Metabolic and Other Enzymatic Modulations

There is no direct experimental evidence to confirm the anti-diabetic or anti-hyperglycemic properties of Methanone, bis(benzo[b]thien-2-yl)-. However, the benzo[b]thiophene core is present in molecules investigated for their potential in managing diabetes. For example, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and shown to lower plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. nih.gov Similarly, other benzothiazole (B30560) derivatives have been evaluated for their hypoglycemic activity. koreascience.or.kr The proposed mechanism for some of these compounds involves the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov

Direct measurement of the antioxidant potential of Methanone, bis(benzo[b]thien-2-yl)- is not documented. However, the benzo[b]thiophene moiety is a feature in various compounds assessed for their antioxidant properties. mdpi.com For instance, certain 2H-benzo[b] Current time information in Brussels, BE.vub.bethiazin-3(4H)-one derivatives incorporating a thiadiazole ring have demonstrated significant antioxidant effects. mdpi.com These findings suggest that the benzo[b]thiophene scaffold can contribute to antioxidant activity, although specific data for Methanone, bis(benzo[b]thien-2-yl)- is lacking.

Specific inhibitory activity of Methanone, bis(benzo[b]thien-2-yl)- against peroxisome proliferator-activated receptor-gamma (PPARγ), nicotinamide (B372718) phosphoribosyltransferase (Nampt), I3-AG85, or hepatitis C virus (HCV) replication has not been reported.

However, as mentioned previously, some benzo[b]thiophene-chalcone hybrids have been shown to inhibit acetylcholinesterase (AChE). nih.gov Additionally, in-silico studies on the degradation products of Zileuton, which include Methanone, bis(benzo[b]thien-2-yl)-, predicted potential bio-affinity for various therapeutic targets. nih.gov These predictions suggested possible antineoplastic, antiallergic, and Complement Factor-D inhibitory activities for some of the degradation products, although specific results for Methanone, bis(benzo[b]thien-2-yl)- were not detailed. nih.gov

It is noteworthy that Methanone, bis(benzo[b]thien-2-yl)- is a known impurity and forced degradation product of Zileuton, a 5-lipoxygenase (5-LOX) inhibitor. nih.gov While Zileuton itself inhibits 5-LOX, the inhibitory activity of its degradation products on this or other enzymes has not been extensively characterized. nih.gov

Systematic Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Systematic Structure-Activity Relationship (SAR) studies specifically for Methanone, bis(benzo[b]thien-2-yl)- are not available. However, SAR studies have been conducted on related benzo[b]thiophene derivatives to optimize their biological activities.

For instance, in the development of new 5-lipoxygenase inhibitors, hybrids of Zileuton and hydroxycinnamic acid were synthesized. nih.gov These studies revealed that the benzo[b]thiophene moiety of Zileuton is crucial for the inhibition of 5-LO product biosynthesis. nih.gov Modifications to other parts of the molecule led to variations in inhibitory potency, highlighting the importance of specific structural features.

In the context of cholinesterase inhibitors, SAR studies on benzo[b]thiophene-chalcone hybrids indicated that the substitution pattern on the benzoyl and phenyl rings significantly influences the inhibitory activity against AChE and BChE. nih.gov

Toxicological Evaluations and Safety Profiling of Benzo[b]thiophene Derivatives

Direct toxicological evaluations of Methanone, bis(benzo[b]thien-2-yl)- through in vivo or in vitro studies are not published. The primary information on its safety profile comes from in-silico predictions performed on the forced degradation products (FDPs) of Zileuton.

A study involving the forced degradation of Zileuton identified Methanone, bis(benzo[b]thien-2-yl)- (referred to as BRS in the study) as a major degradation product. nih.gov This study utilized Toxicity Prediction by Komputer Assisted Technology (TOPKAT) for in-silico toxicity analysis. The results indicated that some of the FDPs of Zileuton were predicted to be non-toxic when compared to the parent drug, Zileuton. nih.gov However, the specific toxicity profile for Methanone, bis(benzo[b]thien-2-yl)- from this analysis is not detailed in the available literature. Such in-silico methods are valuable for flagging potential toxicities and guiding further experimental testing. nih.gov

Materials Science and Advanced Applications of Benzo B Thiophene Based Ketones

Applications in Organic Electronics and Optoelectronic Devices

Organic Field-Effect Transistors (OFETs)

There are no available research findings or data tables detailing the use or performance of Methanone (B1245722), bis(benzo[b]thien-2-yl)-, as an active material in organic field-effect transistors. Studies on other benzo[b]thiophene derivatives have shown a range of hole mobilities, but these results cannot be directly attributed to the specific ketone .

Organic Photovoltaics (OPVs) and Solution-Processed Solar Cells

Similarly, the scientific literature lacks specific studies or performance data, such as power conversion efficiencies or fill factors, for organic photovoltaic devices that incorporate Methanone, bis(benzo[b]thien-2-yl)- as a donor, acceptor, or interfacial layer component.

Organic Light-Emitting Diodes (OLEDs) and Emissive Materials

There is no published research detailing the use of Methanone, bis(benzo[b]thien-2-yl)-, as an emissive or host material in organic light-emitting diodes. Consequently, data on its electroluminescence, external quantum efficiency, or color coordinates are not available.

Development of Hole-Transporting Materials

While ketone-containing aromatic compounds are being explored as potential hole-transporting materials, there are no specific studies that characterize the hole-transporting properties, such as hole mobility or ionization potential, of Methanone, bis(benzo[b]thien-2-yl)-.

Conjugated Polymers and Copolymers Containing Benzo[b]thiophene Units

No conjugated polymers or copolymers that specifically incorporate the Methanone, bis(benzo[b]thien-2-yl)- unit into their backbone have been reported in the scientific literature. Research in this area tends to focus on other benzo[b]thiophene-based monomers.

Photophysical Properties and Electronic Structures in Material Design

Detailed experimental and computational studies on the photophysical and electronic properties of Methanone, bis(benzo[b]thien-2-yl)-, in the context of material design, are not present in the available literature. This includes a lack of data on its absorption and emission spectra, fluorescence quantum yield, and HOMO/LUMO energy levels determined through methods relevant to materials science applications.

Host-Guest Chemistry and Clathrate Formation

While the broader class of benzo[b]thiophene derivatives has been explored in supramolecular chemistry, specific research on "Methanone, bis(benzo[b]thien-2-yl)-" within the context of host-guest chemistry and clathrate formation is not extensively available in the reviewed scientific literature. The following sections outline the general principles and potential for benzo[b]thiophene-containing compounds in these applications, with the understanding that direct studies on the target ketone are limited.

Design of Wheel-and-Axle Type Host Compounds Featuring Benzo[b]thiophene Units

The design of wheel-and-axle type host compounds is a sophisticated area of supramolecular chemistry aimed at creating molecules capable of encapsulating guest molecules in a highly specific manner. These hosts typically consist of a linear axle component and two bulky wheel components at each end. The benzo[b]thiophene moiety, with its rigid and planar structure, can be a valuable building block in the construction of such supramolecular architectures. Its aromatic nature allows for the formation of π-π stacking interactions, which can play a crucial role in the assembly of host-guest complexes.

While there are no specific reports on the use of "Methanone, bis(benzo[b]thien-2-yl)-" as a wheel-and-axle host, the structural motifs present in this ketone could, in principle, be adapted for such purposes. The two benzo[b]thienyl groups could potentially act as the bulky "wheel" components. However, their connection via a flexible carbonyl group might not provide the rigid, linear "axle" typically required for effective wheel-and-axle host design. Further research would be needed to explore the potential of this specific compound or its derivatives in this application.

Supramolecular Network Formation in the Solid State

The formation of extended supramolecular networks in the solid state is governed by non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions direct the assembly of individual molecules into well-defined one-, two-, or three-dimensional architectures. The resulting structures can exhibit interesting properties, including porosity and catalytic activity.

Photochromic Systems Incorporating Benzo[b]thiophene Moieties

Photochromism, the reversible transformation of a chemical species between two forms having different absorption spectra, is a key property for the development of molecular switches and optical memory devices. Diarylethenes are a prominent class of photochromic compounds, and the incorporation of benzo[b]thiophene moieties has been shown to significantly influence their photochromic behavior. nih.gov

Diarylethene derivatives containing benzo[b]thiophene groups exhibit excellent thermal stability of both their open- and closed-ring isomers, a crucial feature for applications in optical data storage. nih.gov The photochromic process involves a reversible cyclization reaction upon irradiation with light of a specific wavelength. The open-ring isomer is typically colorless or lightly colored, while the closed-ring isomer exhibits a distinct color due to its extended π-conjugated system.

For instance, asymmetric diarylethenes with both benzophosphole and benzothiophene (B83047) groups have been synthesized and their photochromic properties investigated. researchgate.net These compounds undergo reversible photochromic reactions in solution and in the solid state upon alternating irradiation with UV and visible light. researchgate.net The introduction of different substituents onto the benzo[b]thiophene ring can be used to tune the absorption wavelengths and quantum yields of the photochromic reaction.

A novel photochromic diarylethene based on pyrazole (B372694) and benzothiophene moieties has been shown to change from colorless to purple upon UV irradiation, both in solution and when embedded in a PMMA film. scientific.net This demonstrates the versatility of the benzo[b]thiophene unit in creating robust photochromic systems.

Compound Type Photochromic Behavior Key Features Reference
Diarylethene with benzophosphole and benzothiophene groupsReversible photochromism in solution and solid stateAsymmetric design allows for tuning of properties researchgate.net
Diarylethene with pyrazole and benzothiophene moietiesColor change from colorless to purple upon UV irradiationFunctional in both solution and PMMA film scientific.net
General diarylethenes with benzothiophene groupsThermally irreversible photochromismExcellent stability for optical memory applications nih.gov

While "Methanone, bis(benzo[b]thien-2-yl)-" itself is not a diarylethene, the extensive research into photochromic systems based on benzo[b]thiophene highlights the importance of this heterocyclic unit in the field of materials science. The carbonyl bridge in the target ketone could potentially be replaced by a photo-switchable unit to create novel photochromic materials.

Conclusion and Future Research Directions

Summary of Current Research Achievements in Methanone (B1245722), bis(benzo[b]thien-2-yl)- Chemistry

"Methanone, bis(benzo[b]thien-2-yl)-", a sulfur-containing aromatic ketone with the molecular formula C₁₇H₁₀OS₂, is a compound of significant interest. Its structure features two benzo[b]thiophene units linked by a central carbonyl group. vulcanchem.com Research has established its identity through various synonyms, including bis(1-benzothiophen-2-yl)methanone and Benzo[b]thien-2-yl ketone. chemicalbook.compharmaffiliates.com

Key research findings have highlighted its potential in several biological domains. The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. Furthermore, it has shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. In the pharmaceutical industry, it is recognized as a related compound or impurity of Zileuton, a leukotriene biosynthesis inhibitor used in asthma treatment. vulcanchem.com This association underscores the pharmacological relevance of its core structure.

The compound serves as a valuable intermediate in organic synthesis, participating in reactions like condensation and substitution to create more complex derivatives. Its fundamental chemical and physical properties have been documented, laying the groundwork for further exploration.

PropertyData
Molecular Formula C₁₇H₁₀OS₂
Molecular Weight 294.39 g/mol
CAS Number 97978-07-9
Appearance Yellow to brown powder
Solubility Limited in water, soluble in DMF and DMSO

Table 1: Chemical and Physical Properties of Methanone, bis(benzo[b]thien-2-yl)-. vulcanchem.comchemicalbook.com

Emerging Synthetic Methodologies for Complex Benzo[b]thiophene Structures

The synthesis of the benzo[b]thiophene core and its derivatives has evolved significantly, moving beyond traditional methods to more efficient and versatile strategies.

One of the foundational methods for synthesizing ketones like "Methanone, bis(benzo[b]thien-2-yl)-" is the Friedel-Crafts acylation , which uses a Lewis acid catalyst to couple benzo[b]thiophene with a carbonyl source. vulcanchem.com However, the demand for more complex and functionally diverse benzo[b]thiophene structures has spurred the development of advanced synthetic protocols.

Palladium-catalyzed cross-coupling reactions , such as the Sonogashira coupling, have emerged as powerful tools for creating intricate benzo[b]thiophene-containing molecules. vulcanchem.com These methods offer greater control and efficiency for building complex architectures. Another significant advancement is the copper-catalyzed synthesis of 2-acylbenzo[b]thiophenes from readily available starting materials like 3-(2-iodophenyl)-1-arylpropan-1-ones and potassium sulfide (B99878) under aerobic conditions. rsc.org

Furthermore, multicomponent reactions are gaining prominence for their ability to construct complex molecules in a single step. researchgate.net For instance, novel derivatives of benzo[h]thieno[2,3-b]quinoline-9-yl(aryl)methanone have been synthesized efficiently through the reaction of 2-mercaptobenzo[h]quinoline-3-carbaldehyde with phenacyl bromides. researchgate.net These emerging methodologies are crucial for generating libraries of diverse benzo[b]thiophene compounds for screening in drug discovery and materials science. nih.gov

Advancements in Spectroscopic and Structural Characterization Techniques

The precise characterization of "Methanone, bis(benzo[b]thien-2-yl)-" and its analogues is fundamental to understanding their structure-property relationships. A suite of spectroscopic techniques is employed for this purpose.

Infrared (IR) Spectroscopy : This technique is crucial for identifying the key functional groups. A strong absorption band for the carbonyl (C=O) stretch is typically observed around 1658 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides detailed information about the aromatic protons in the molecule, with signals typically appearing in the range of δ 7.40–7.85 ppm. ¹³C NMR is used to characterize the carbon skeleton of the molecule. rsc.orgrsc.org

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high accuracy. nih.gov

X-ray Diffraction (XRD) : For crystalline solids, XRD provides definitive proof of the three-dimensional structure and packing in the solid state. Specific peaks confirm the crystalline lattice packing of the compound.

These advanced analytical techniques provide the essential data needed to confirm the identity, purity, and detailed structural features of newly synthesized benzo[b]thiophene derivatives, which is critical for establishing structure-activity relationships. researchgate.netrsc.org

TechniqueKey Finding for "Methanone, bis(benzo[b]thien-2-yl)-"
FT-IR Strong C=O stretching absorption at 1658 cm⁻¹
¹H NMR Aromatic proton signals observed between δ 7.85–7.40 ppm
XRD Confirmed crystalline lattice structure with peaks at 2θ = 5.36°, 10.10°, 14.89°

Table 2: Spectroscopic and Structural Data.

Future Prospects in Computational Design and Predictive Modeling

Computational chemistry is becoming an indispensable tool in the study of benzo[b]thiophene derivatives. Quantum-chemical calculations, particularly Density Functional Theory (DFT), are used to analyze molecular structures and predict electronic properties. bohrium.comnih.gov These methods allow for the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for understanding charge transport properties in organic semiconductors. bohrium.comacs.org

Predictive modeling is also being applied in drug discovery. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies help to forecast the pharmacokinetic profiles of new benzo[b]thiophene-based compounds. nih.gov Molecular docking simulations are used to elucidate the binding interactions between these molecules and biological targets, such as enzymes, guiding the design of more potent inhibitors. nih.gov

Future research will likely see an increased reliance on machine learning and artificial intelligence to accelerate the discovery of new molecules. Models can be trained on existing data to generate novel scaffolds with desired chemical and biological properties, significantly reducing the time and cost associated with traditional discovery methods. researchgate.net These computational approaches will be vital for exploring the vast chemical space of benzo[b]thiophene derivatives for targeted applications. nih.govacs.org

Opportunities in Targeted Drug Design and Discovery utilizing the Benzo[b]thiophene Scaffold

The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. nih.gov This core is a key pharmacophore in the development of new therapeutic agents. nih.gov

The versatility of the benzo[b]thiophene ring allows it to act as a scaffold for designing molecules that target various diseases. Research has demonstrated its potential in developing:

Anticancer agents nih.gov

Antimicrobial compounds , including those active against multidrug-resistant bacteria like MRSA nih.govnih.gov

Anti-inflammatory agents nih.govcapes.gov.br

Cholinesterase inhibitors for potential application in treating Alzheimer's disease nih.gov

Enzyme inhibitors for various metabolic pathways rsc.org

The strategy of creating hybrid molecules, which fuse the benzo[b]thiophene scaffold with other pharmacophores like chalcones or acylhydrazones, is a promising approach to enhance biological activity and improve pharmacokinetic properties. nih.govnih.gov Future opportunities lie in the rational design of new derivatives with improved potency, selectivity, and reduced toxicity, leveraging the structure-activity relationship (SAR) studies that highlight which chemical modifications lead to desired therapeutic effects. nih.gov

Innovations and Challenges in Organic Electronic Materials Development

Benzo[b]thiophene derivatives are at the forefront of research in organic electronics. Fused-ring systems containing this moiety, such as Current time information in CA.benzothieno[3,2-b] Current time information in CA.benzothiophene (B83047) (BTBT), are highly promising organic semiconductors. acs.orgnih.gov These materials are valued for their high charge carrier mobility, thermal stability, and solution processability, making them suitable for a range of applications. acs.orgresearchgate.net

Innovations in this field include the development of:

Organic Field-Effect Transistors (OFETs) : BTBT derivatives have been used to create high-performance OFETs with excellent mobility and stability. acs.orgnih.gov

Organic Light-Emitting Diodes (OLEDs) : The tunable electronic properties of benzo[b]thiophenes make them suitable for use in emissive layers of OLEDs. researchgate.net

Organic Photovoltaics (OPVs) : The light-absorbing and charge-transporting properties of these materials are being explored for solar cell applications. nih.gov

Despite these successes, challenges remain. A key challenge is to design and synthesize materials that simultaneously possess high charge mobility, good stability in ambient conditions, and efficient processability for large-scale device fabrication. bohrium.comnih.gov Another challenge is to control the molecular packing in the solid state, as this profoundly influences the electronic properties of the material. acs.org Future research will focus on synthesizing novel benzo[b]thiophene-based structures, including S-oxides and other derivatives, to fine-tune their electronic properties and overcome the current limitations in organic electronic devices. nih.gov

Q & A

Q. What are the limitations of current synthetic methods for Methanone, bis(benzo[b]thien-2-yl)-, and what novel routes are emerging?

  • Methodological Answer :
  • Limitations : Low yields (<50%) due to steric hindrance; side reactions in polar solvents.
  • Emerging Routes :
  • Electrochemical Synthesis : Direct C–H activation under mild conditions.
  • Flow Chemistry : Improve scalability and reduce reaction times (e.g., Vapourtec systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.